3,4-dimethylphenyl 9H-xanthene-9-carboxylate
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Overview
Description
3,4-dimethylphenyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a xanthene core and a 3,4-dimethyl-phenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 9H-xanthene-9-carboxylate typically involves the esterification of xanthene-9-carboxylic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethylphenyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethylphenyl 9H-xanthene-9-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that xanthene derivatives can inhibit certain enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties make it suitable for use in various applications, including imaging and diagnostics .
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxylic acid: A precursor to the ester derivative.
9,9-Dimethylxanthene: A related compound with similar structural features.
Xanthanoic acid: Another xanthene derivative with distinct properties.
Uniqueness
3,4-dimethylphenyl 9H-xanthene-9-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including drug development and industrial processes .
Properties
Molecular Formula |
C22H18O3 |
---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C22H18O3/c1-14-11-12-16(13-15(14)2)24-22(23)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3 |
InChI Key |
OYBXDAHBPJKQHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
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